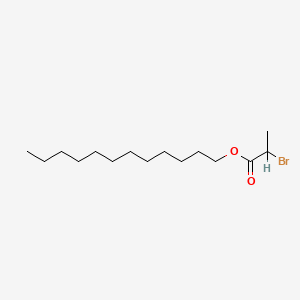

Dodecyl 2-bromopropanoate

Description

Contextualization within Organic and Polymer Chemistry Research

In organic chemistry, dodecyl 2-bromopropanoate (B1255678) is recognized primarily as a synthetic intermediate. It is a crucial precursor in the synthesis of dodecyl 2-(N,N-dimethylamino)propanoate (DDAIP), a compound investigated for its properties as a transdermal penetration enhancer. nih.govcuni.cz The synthesis involves a two-step process where dodecyl 2-bromopropanoate is first formed and then reacted with dimethylamine. nih.gov

In polymer chemistry, this compound and its structural analogs are significant as initiators in controlled radical polymerization (CRP) techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP), are foundational for creating polymers with specific molecular weights, low polydispersity, and complex architectures. acs.orgsigmaaldrich.com The presence of the alkyl halide group in this compound allows it to initiate the polymerization of various monomers, particularly acrylates and styrenes. acs.org

Significance as a Precursor and Initiator in Contemporary Chemical Methodologies

The dual role of this compound highlights its importance in modern chemical synthesis. As a precursor, it enables the construction of functional molecules like DDAIP through straightforward nucleophilic substitution reactions. nih.govvulcanchem.com This pathway demonstrates its utility in creating value-added chemical entities from basic starting materials.

Its role as an initiator in ATRP is particularly noteworthy for advanced materials science. ATRP allows for the precise construction of polymers by controlling the activation and deactivation of growing polymer chains. acs.org The initiator determines the number of growing chains, and for an initiator like this compound, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that adds to a monomer. acs.orgsigmaaldrich.com The long dodecyl chain can also impart specific solubility characteristics, which can be advantageous when polymerizing non-polar monomers. chembk.com This controlled approach is essential for producing well-defined block copolymers, star polymers, and other tailored macromolecular structures. sigmaaldrich.comtcichemicals.com

Interactive Data Table: Physical and Chemical Properties

Interactive Data Table: Synthesis Routes

Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTSHIDRCASANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335817 | |

| Record name | Dodecyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74988-05-9 | |

| Record name | Dodecyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dodecyl 2 Bromopropanoate

Esterification Reactions for Dodecyl 2-bromopropanoate (B1255678) Elaboration

Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental approach to synthesizing Dodecyl 2-bromopropanoate. This can be achieved through several specific pathways.

Reaction of n-Dodecanol with 2-Bromopropionyl Halogenide

A common and direct method for the synthesis of this compound is the reaction of n-dodecanol with a 2-bromopropionyl halogenide, such as 2-bromopropionyl bromide or chloride. vulcanchem.comnih.gov This reaction is a nucleophilic acyl substitution where the oxygen atom of the n-dodecanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl halogenide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

This method is also employed in the synthesis of related compounds, such as the esterification of cellulose (B213188) with 2-bromopropionyl bromide to produce hydrophobic coatings. rsc.org

Carbodiimide Coupling Approaches for Bromo Acid Esters

Carbodiimide coupling represents a milder alternative for ester formation, particularly useful when dealing with sensitive substrates. This method avoids the generation of harsh acidic byproducts.

A well-established method for the synthesis of this compound involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. cuni.cz In this procedure, 2-bromopropanoic acid is reacted with n-dodecanol in the presence of DCC and a catalytic amount of DMAP. cuni.cz

The mechanism of this Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol (n-dodecanol) to yield the desired ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in many organic solvents and can be removed by filtration. organic-chemistry.orgresearchgate.net This method is known for its mild reaction conditions and is suitable for a wide range of substrates, including those that are sterically hindered or acid-labile. organic-chemistry.org The use of DCC/DMAP is a widely recognized technique for the synthesis of various ester derivatives. asianpharmtech.com

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Careful control of parameters such as temperature, solvent, and reaction time is essential for maximizing the yield and purity of the final product. vulcanchem.com

For the DCC/DMAP coupling method, a general procedure involves cooling the reaction mixture to 0°C before adding the DCC solution. cuni.cz The reaction is then allowed to warm to room temperature and stirred overnight to ensure completion. cuni.cz The choice of solvent is also critical; while dichloromethane (B109758) (DCM) is commonly used due to the insolubility of the dicyclohexylurea (DCU) byproduct, other solvents like tetrahydrofuran (B95107) (THF) can also be effective. researchgate.netresearchgate.net It is important to control the temperature, as exothermic reactions can sometimes lead to lower yields and reduced quality. researchgate.net

In a specific documented synthesis of this compound using the DCC/DMAP method, a yield of 87% was achieved. cuni.cz The reaction was performed in ethyl acetate, starting at 0°C and then stirred overnight at room temperature. cuni.cz

| Parameter | Condition | Reference |

| Reactants | 2-bromopropanoic acid, n-dodecanol | cuni.cz |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | cuni.cz |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | cuni.cz |

| Solvent | Ethyl Acetate | cuni.cz |

| Initial Temperature | 0°C | cuni.cz |

| Reaction Time | Overnight | cuni.cz |

| Achieved Yield | 87% | cuni.cz |

Purification Strategies for this compound Synthesis

Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Techniques

Column chromatography is a highly effective method for the purification of this compound. cuni.cz In a documented procedure, the crude product was purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane elution system. cuni.cz This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (ethyl acetate/hexane mixture). This allows for the isolation of the pure ester as a colorless liquid. cuni.cz The use of silica gel chromatography with an ethyl acetate/hexane gradient is a common and effective technique for purifying ester compounds.

After chromatographic purification, a water/diethyl ether extraction work-up can also be employed to further remove any water-soluble impurities. cuni.cz

Dodecyl 2 Bromopropanoate As a Key Intermediate in Derivatization

Precursor in the Synthesis of Alkyl N,N-Disubstituted Amino Alkanoate Esters

Dodecyl 2-bromopropanoate (B1255678) serves as a crucial starting material in the production of various alkyl N,N-disubstituted amino alkanoate esters. These derivatives are of interest in various fields, including as penetration enhancers in pharmaceutical formulations.

Synthesis of Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP)

A prominent example of the use of dodecyl 2-bromopropanoate is in the synthesis of Dodecyl 2-(N,N-dimethylamino)propionate, commonly known as DDAIP. nih.govgoogle.com DDAIP is recognized for its properties as a biodegradable transdermal penetration enhancer. nih.govgoogle.com The synthesis of DDAIP from this compound is a well-established chemical transformation. nih.govgoogle.com

Table 1: Reactants and Products in the Synthesis of DDAIP

| Compound Name | Role in Reaction | Molecular Formula |

| This compound | Reactant (Intermediate) | C₁₅H₂₉BrO₂ |

| Dimethylamine | Reactant | C₂H₇N |

| Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) | Product | C₁₇H₃₅NO₂ |

| Hydrogen Bromide | Byproduct | HBr |

The core of the synthesis of DDAIP from this compound is a nucleophilic substitution reaction. nih.govgoogle.com In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in this compound. The bromine atom, being a good leaving group, is subsequently displaced as a bromide ion. This reaction is typically carried out by reacting this compound with dimethylamine. nih.govgoogle.com

Stereochemical Considerations in Derivatives

The carbon atom to which the bromine is attached in this compound is a chiral center. This means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Consequently, the stereochemistry of the starting material and the reaction mechanism will dictate the stereochemistry of the resulting derivative, such as DDAIP. Chiral 2-bromopropionates are important intermediates in the synthesis of chiral pesticides and medicines.

The nucleophilic substitution of the bromine atom in this compound by dimethylamine is expected to proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. A key feature of the S(_N)2 reaction is that it occurs with an inversion of configuration at the chiral center. This means that if the starting this compound is a single enantiomer (e.g., the (R)-enantiomer), the resulting DDAIP will be the opposite enantiomer (the (S)-enantiomer).

This stereospecificity is a critical consideration when the biological or chemical activity of the final product is dependent on its stereochemistry. The ability to control the stereochemical outcome of the reaction is therefore of significant importance in synthetic chemistry. The enantiomeric purity of 2-bromopropionate esters can be evaluated using techniques such as chiral gas chromatography with cyclodextrin derivatives as stationary phases.

Applications of Dodecyl 2 Bromopropanoate in Controlled Radical Polymerization Crp

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

In ATRP, the initiator is a key component that determines the number of growing polymer chains. An efficient initiator, such as dodecyl 2-bromopropanoate (B1255678), should have a rate of activation that is at least as fast as the rate of propagation to ensure that all polymer chains start growing at approximately the same time. cmu.edu This synchronous initiation is crucial for achieving a low polydispersity index (PDI), a measure of the uniformity of the polymer chain lengths. sigmaaldrich.com

Structural Motif as an ATRP Initiator

The efficacy of dodecyl 2-bromopropanoate as an ATRP initiator is rooted in its molecular structure. It is an α-haloester, a class of compounds widely recognized as effective initiators for ATRP. nih.gov The key structural features are:

The Carbon-Bromine Bond: The bromine atom is a good leaving group, and the carbon-bromine bond is sufficiently weak to be homolytically cleaved by the ATRP catalyst. This cleavage generates a radical that can then react with monomer units to start the polymerization process.

The Ester Group: The ester group (-COO-) attached to the same carbon as the bromine atom acts as an activating substituent. It helps to stabilize the generated radical through resonance, which facilitates the initiation process.

The Dodecyl Group: The long dodecyl (C12H25) alkyl chain is a non-polar, hydrophobic moiety. Its presence can influence the solubility of the initiator and the resulting polymer, making it suitable for polymerization in non-polar solvents or for the synthesis of amphiphilic block copolymers.

These structural components collectively make this compound a versatile initiator for the ATRP of various monomers. nih.gov

Mechanism of Initiation in ATRP Systems

The initiation process in ATRP involves a reversible redox reaction between the initiator and a transition metal catalyst, typically a copper(I) complex. The generally accepted mechanism for initiation with an alkyl halide initiator like this compound is as follows:

Activation: The initiator (R-X, where R is the dodecyl 2-propanoate group and X is bromine) reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand). This reaction involves the transfer of the halogen atom from the initiator to the metal complex. This process, known as activation, generates a radical (R•) and the deactivator, which is the transition metal complex in a higher oxidation state (e.g., Cu(II)Br2/L). sigmaaldrich.com

Propagation: The generated radical (R•) then adds to a monomer molecule, initiating the polymer chain growth. This new, longer radical can then add to more monomer units in a propagation step.

Deactivation: The deactivator (Cu(II)Br2/L) can transfer the halogen atom back to the growing polymer radical. This deactivation step reforms a dormant polymer chain (P-X) and regenerates the activator (Cu(I)Br/L). sigmaaldrich.com

This reversible activation-deactivation process establishes a dynamic equilibrium that keeps the concentration of active radicals very low. This low radical concentration minimizes termination reactions, which are undesirable side reactions that can lead to a loss of control over the polymerization. sigmaaldrich.com

Influence on Polymerization Kinetics and Control

The rate of polymerization in ATRP is typically first-order with respect to the concentration of the initiator. cmu.edu This means that a higher concentration of this compound will lead to a faster polymerization rate. The rate of polymerization is also influenced by the equilibrium constant of the activation-deactivation process (KATRP). A higher KATRP value, which can be influenced by the initiator structure, generally leads to a faster polymerization. cmu.edu

One of the primary advantages of ATRP is the ability to control the molecular weight of the resulting polymer. The number-average molecular weight (Mn) of the polymer is determined by the ratio of the initial monomer concentration to the initial initiator concentration ([M]0/[I]0) and the monomer conversion. For a successful ATRP, the experimental molecular weight should increase linearly with monomer conversion and should be close to the theoretical value.

The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution and a well-controlled polymerization. The use of an efficient initiator like this compound is crucial for achieving low PDI values. For instance, in the ATRP of methoxy-capped oligo(ethylene glycol) methacrylate, the use of n-dodecyl 2-bromopropionate as an initiator resulted in polymers with polydispersities between 1.15 and 1.30. cmu.edu

| Initiator | Conversion (%) | Target Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| Initiator 1 | 95 | 15,800 | 16,500 | 1.18 |

| Initiator 6 | 92 | 15,500 | 15,900 | 1.25 |

| Initiator 7 | 88 | 15,200 | 14,800 | 1.22 |

Data adapted from kinetic studies of OEGMA polymerization. cmu.edu Initiators 1, 6, and 7 are bromide-based, similar in function to this compound.

Catalyst Systems and Ligand Effects in this compound Initiated ATRP

Commonly used ligands for copper-based ATRP include:

2,2'-bipyridine (bpy) and its derivatives: These are among the most widely used ligands in ATRP.

Tris(2-pyridylmethyl)amine (TPMA): This ligand forms a highly active catalyst complex with copper.

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): This is another common ligand that forms an active catalyst system.

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA): This ligand has also been shown to be effective in ATRP. cmu.edu

The activity of the catalyst is influenced by the electron-donating or withdrawing nature of the substituents on the ligand. More electron-donating ligands generally lead to a more active catalyst that can activate the initiator more readily. The structure of the catalyst complex also plays a role in its activity. For example, some copper(I) complexes may exist as binuclear species in solution. cmu.edu

Solvent System Considerations in ATRP

The choice of solvent can significantly impact the kinetics and control of ATRP initiated by this compound. Solvents can affect the solubility of the monomer, polymer, and catalyst complex. More polar solvents can also influence the position of the ATRP equilibrium. researchgate.net

The rate of activation (kact) in ATRP has been shown to be solvent-dependent. For instance, studies with other alkyl bromide initiators have shown that kact values can vary by several orders of magnitude in different solvents. Generally, more polar solvents tend to increase the rate of activation. unipd.it This is attributed to the stabilization of the more polar transition state and the resulting copper(II) complex.

For polymerizations involving this compound, the choice of solvent would also depend on the polarity of the monomer being polymerized. The long dodecyl chain of the initiator might favor the use of less polar solvents or be advantageous in bulk (solvent-free) polymerizations. However, ATRP can also be conducted in more polar solvents, and even in aqueous media, with the appropriate choice of ligand and reaction conditions. cmu.edu In aqueous ATRP, the disproportionation of the copper(I) activator can be a competing reaction, but this can be suppressed by the use of appropriate ligands or co-solvents. cmu.edu

Synthesis of Tailored Polymer Architectures

The use of this compound as an initiator in ATRP enables the precise construction of a variety of tailored polymer architectures. The "living" nature of ATRP, initiated by compounds like this compound, allows for the polymerization to proceed with a controlled molecular weight and a narrow molecular weight distribution. This level of control is fundamental to creating complex polymeric structures.

One of the primary applications is in the synthesis of block copolymers . The process typically involves the polymerization of a first monomer initiated by this compound to form a macroinitiator. This macroinitiator, still possessing the active bromine end-group, can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This sequential monomer addition can be extended to create triblock or multiblock copolymers. For instance, a poly(ε-caprolactone) (PCL) macroinitiator, synthesized via ring-opening polymerization, can be end-functionalized with 2-bromopropionyl bromide to create a PCL-Br macroinitiator. This macroinitiator can then be used in ATRP to polymerize monomers like styrene, forming poly(lactide)-b-poly(ε-caprolactone)-b-poly(styrene) triblock copolymers dergipark.org.tr. The dodecyl group from the initiator remains at the starting end of the first polymer block.

The synthesis of star polymers is another significant application. Multifunctional core molecules can be functionalized with multiple 2-bromopropionate groups. When this compound is not part of a multifunctional core, it can be used to grow linear polymer arms which are then attached to a core, although direct initiation from a multifunctional core is more common for star polymer synthesis.

Furthermore, graft copolymers can be synthesized by preparing a polymer backbone with pendant initiating sites. While this compound itself is a monofunctional initiator for linear chains, the principles of ATRP allow for the creation of graft copolymers by using macromonomers or by functionalizing a polymer backbone with ATRP initiating sites similar in structure to this compound.

The use of this compound in ATRP inherently produces polymers with a bromine atom at the chain end. This terminal halide is a versatile functional handle that can be transformed into a wide array of other functional groups through various post-polymerization modification reactions. This end-group fidelity is a key advantage of ATRP for creating well-defined functional polymers.

The bromine end-group can be readily converted to other functionalities via nucleophilic substitution reactions. For example, it can be reacted with sodium azide to introduce an azide end-group. This azide-terminated polymer can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecules, including fluorescent dyes, biomolecules, or other polymers. Another common transformation is the reaction with primary amines to introduce amino end-groups.

The versatility of end-group transformation is highlighted in the following table, which summarizes some common transformations of the bromide end-group derived from an initiator like this compound.

| Reagent | Resulting End-Group | Reaction Type |

| Sodium Azide (NaN₃) | Azide (-N₃) | Nucleophilic Substitution |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | Nucleophilic Substitution |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Nucleophilic Substitution |

| Thiol (R-SH) with base | Thioether (-SR) | Nucleophilic Substitution |

| Hydrolysis | Hydroxyl (-OH) | Nucleophilic Substitution |

These transformations are crucial for applications in drug delivery, surface modification, and the creation of hybrid materials. For example, a polymer with a terminal hydroxyl group can be used as a macroinitiator for ring-opening polymerization, allowing for the synthesis of block copolymers through a combination of different polymerization mechanisms.

Mechanistic and Kinetic Studies Involving Dodecyl 2 Bromopropanoate

Reaction Mechanisms of Nucleophilic Substitution

Dodecyl 2-bromopropanoate (B1255678), as a secondary alkyl halide, can theoretically undergo nucleophilic substitution through two primary mechanisms: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) pathways. The prevailing mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the chiral center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (dodecyl 2-bromopropanoate) and the nucleophile. Due to the presence of the dodecyl group, steric hindrance around the reaction center can influence the accessibility of the electrophilic carbon to the incoming nucleophile, potentially slowing down the reaction rate compared to smaller alkyl halides.

Conversely, the S(_N)1 mechanism is a two-step process that involves the initial, rate-determining formation of a secondary carbocation intermediate, followed by a rapid attack by the nucleophile. This pathway is favored by polar protic solvents that can stabilize the carbocation and the leaving group through solvation. The stability of the secondary carbocation formed from this compound is a critical factor in the viability of the S(_N)1 pathway. The reaction rate for an S(_N)1 process is primarily dependent on the concentration of the substrate.

The competition between S(_N)1 and S(_N)2 pathways for secondary halides like this compound is a nuanced interplay of reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the S(_N)2 mechanism, whereas weak nucleophiles and polar protic solvents promote the S(_N)1 pathway.

Kinetic Analysis of Polymerization Processes Initiated by this compound

This compound serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The kinetic analysis of ATRP initiated by this compound is crucial for understanding and controlling the polymerization process.

R(_p) = k(_p)[P•][M] = k(_p)K(_ATRP) [I][Cu(I)]/[Cu(II)] [M]

where:

R(_p) is the rate of polymerization

k(_p) is the rate constant of propagation

[P•] is the concentration of propagating radicals

[M] is the concentration of the monomer

K(_ATRP) is the atom transfer equilibrium constant

[I] is the concentration of the initiator (this compound)

[Cu(I)] and [Cu(II)] are the concentrations of the activator and deactivator, respectively.

Kinetic studies of ATRP initiated by alkyl bromopropionates often involve monitoring the monomer conversion over time. A linear relationship between ln(M/M) and time is indicative of a constant concentration of propagating radicals and a controlled polymerization process. Furthermore, the number-average molecular weight (M(_n)) of the resulting polymer should increase linearly with monomer conversion, and the polydispersity index (PDI = M(_w)/M(_n)) should remain low, typically below 1.5.

Investigation of Side Reactions and Pathways for Mitigation

While ATRP is a powerful technique for controlled polymerization, side reactions can occur, leading to a loss of control and broadening of the molecular weight distribution. Understanding these side reactions is essential for optimizing polymerization conditions.

Catalyzed Radical Termination in ATRP

One of the primary side reactions in ATRP is radical termination, where two propagating radicals combine or disproportionate. The rate of termination is proportional to the square of the radical concentration. In a well-controlled ATRP, the concentration of propagating radicals is kept very low to minimize termination events.

Factors that can influence the rate of catalyzed radical termination include the nature of the ligand complexed to the copper, the solvent, and the temperature. For instance, a ligand that forms a very stable complex with Cu(I) may shift the ATRP equilibrium towards the active species, increasing the radical concentration and the likelihood of termination. To mitigate this, reaction conditions are often optimized to ensure a fast and efficient deactivation process, thereby preserving the "living" character of the polymerization.

Advanced Analytical and Spectroscopic Characterization in Research of Dodecyl 2 Bromopropanoate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Dodecyl 2-bromopropanoate (B1255678) from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and real-time monitoring of the esterification reaction.

Gas chromatography is a primary and highly effective technique for the analysis of the volatile compound Dodecyl 2-bromopropanoate. vulcanchem.com It is routinely used for purity checks and to quantify the compound in a mixture. When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on both retention time and mass fragmentation patterns. nih.gov

The analysis typically involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. sigmaaldrich.comopenaccessjournals.comdrawellanalytical.com The separation is based on the differential partitioning of the compound between the two phases. For a long-chain ester like this compound, a non-polar or medium-polarity column is generally preferred. vulcanchem.com

Research has established specific parameters for the successful GC analysis of this compound. vulcanchem.com These conditions are optimized to ensure good resolution and peak shape.

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Capillary | vulcanchem.com |

| Stationary Phase | OV-101 (a non-polar polydimethylsiloxane) | vulcanchem.com |

| Column Dimensions | 15 m length x 0.22 mm diameter | vulcanchem.com |

| Temperature | 200°C (Isothermal) | vulcanchem.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.com |

| Kovats Retention Index | 1911 | vulcanchem.com |

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for monitoring the synthesis of this compound, which is typically formed via the esterification of 2-bromopropionic acid and dodecanol (B89629). HPLC can track the depletion of reactants and the formation of the ester product in real-time. mdpi.comrsc.orgstxlabs.com

Given that this compound lacks a strong UV chromophore, detection can be challenging. While UV detection at low wavelengths (~210 nm) is possible due to the ester carbonyl group, alternative detection methods often provide better sensitivity and a more stable baseline. These include the Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, which are well-suited for analyzing non-volatile, non-UV-absorbing compounds like long-chain esters. gerli.com

Reversed-phase HPLC is the most common mode for this type of analysis, where a non-polar stationary phase (like C18) is used with a polar mobile phase. aocs.org The elution order would typically show the more polar 2-bromopropionic acid eluting first, followed by dodecanol, and finally the non-polar product, this compound.

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | aocs.org |

| Mobile Phase | Gradient of Acetonitrile and Water | gerli.comaocs.org |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | gerli.com |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | stxlabs.com |

| Application | Monitoring disappearance of 2-bromopropionic acid and dodecanol; appearance of this compound | researchgate.net |

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. While specific spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the structure and data from analogous compounds such as methyl 2-bromopropionate and other bromoalkanes. docbrown.infodocbrown.infochemicalbook.com

¹H NMR: The proton NMR spectrum would show characteristic signals for the dodecyl chain and the bromopropionyl moiety. The methine proton (CH-Br) alpha to the bromine and the carbonyl group would be significantly deshielded, appearing as a quartet downfield. The methylene (B1212753) group of the dodecyl chain attached to the ester oxygen (-O-CH₂-) would also be deshielded and appear as a triplet. The long alkyl chain would produce a large, complex signal in the aliphatic region, and the terminal methyl group of the dodecyl chain would appear as a triplet furthest upfield.

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| a | -CH(Br)-CH ₃ | ~1.8 - 1.9 | Doublet (d) | ~7.0 |

| b | -CH (Br)-CH₃ | ~4.3 - 4.4 | Quartet (q) | ~7.0 |

| c | -O-CH ₂-CH₂- | ~4.1 - 4.2 | Triplet (t) | ~6.7 |

| d | -O-CH₂-CH ₂- | ~1.6 - 1.7 | Quintet (quin) | ~7.0 |

| e | -(CH ₂)₉- | ~1.2 - 1.4 | Multiplet (m) | - |

| f | -(CH₂)₉-CH ₃ | ~0.8 - 0.9 | Triplet (t) | ~6.8 |

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester would be the most deshielded signal. The carbon attached to the bromine (C-Br) would also appear significantly downfield. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) would be found in the 60-70 ppm range. The remaining carbons of the long alkyl chain would produce a series of signals in the upfield aliphatic region.

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl | -C =O | ~169 - 171 |

| Alkoxy Carbon | -O-C H₂- | ~66 - 68 |

| Bromo-substituted Carbon | -C H(Br)- | ~40 - 42 |

| Alkyl Chain Carbons | -(C H₂)₁₀- | ~22 - 32 |

| Propionyl Methyl Carbon | -CH(Br)-C H₃ | ~21 - 23 |

| Terminal Methyl Carbon | -CH₂-C H₃ | ~14 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be dominated by characteristic absorptions for the ester group and the long alkyl chain. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is the most prominent feature. quimicaorganica.orglibretexts.org Additionally, C-O stretching vibrations and a C-Br stretching band would be observable.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| C-H Stretch (sp³) | Alkyl Chain | 2850 - 2960 | Strong | rsc.org |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp | quimicaorganica.orgpurdue.edu |

| C-H Bend | Alkyl Chain | 1375 - 1465 | Medium | rsc.org |

| C-O Stretch | Ester | 1150 - 1250 | Strong | uhcl.edu |

| C-Br Stretch | Bromoalkane | 500 - 650 | Medium-Strong | docbrown.info |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (Molecular Weight: 321.29 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 320 and 322 (assuming the most common isotopes of C and H). youtube.comdocbrown.info This isotopic pattern is a definitive indicator of a monobrominated compound. docbrown.info

The fragmentation pattern under Electron Ionization (EI) would likely involve cleavage of the ester group and the C-Br bond. Key fragments would include the loss of the bromine atom, cleavage of the dodecyloxy group, and fragmentation of the long alkyl chain. libretexts.org Analysis of analogues like decyl 2-bromopropanoate shows characteristic fragments resulting from the loss of the alkoxy chain and subsequent loss of bromine. nist.gov

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

|---|---|---|

| 320 / 322 | [C₁₅H₂₉BrO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 241 | [M - Br]⁺ | Loss of a bromine radical |

| 168 | [C₁₂H₂₄]⁺ | Dodecene fragment from McLafferty rearrangement or other cleavage |

| 151 / 153 | [CH₃CH(Br)C(O)O]⁺ | Loss of dodecyl radical |

| 121 / 123 | [CH₃CH(Br)C=O]⁺ | Acylium ion fragment |

| 43 | [C₃H₇]⁺ | Isopropyl fragment |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental verification of a molecule's elemental composition. This method quantitatively determines the percentage of each element within a sample, which is then compared against the theoretical values derived from its proposed molecular formula. For this compound, this analysis is crucial to confirm the successful synthesis and purity of the ester.

The process of elemental analysis typically involves combustion analysis. A small, precisely weighed sample of the compound is combusted in a controlled environment with an excess of oxygen. This process converts the constituent elements into simple, easily detectable gases. Carbon is converted to carbon dioxide (CO₂), and hydrogen is converted to water (H₂O). The amounts of these combustion products are meticulously measured, allowing for the back-calculation of the mass percentages of carbon and hydrogen in the original sample. While modern elemental analyzers can also determine nitrogen, sulfur, and halogens, the foundational analysis for an organic compound like this compound focuses on its core elements.

Based on its molecular formula, C₁₅H₂₉BrO₂, the theoretical elemental composition of this compound can be calculated. These theoretical values serve as the benchmark against which experimental results are measured. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Detailed Research Findings

Research focused on the synthesis of this compound would typically include elemental analysis as a key characterization step to validate the final product. The molecular formula C₁₅H₂₉BrO₂ dictates a specific ratio of carbon, hydrogen, bromine, and oxygen atoms.

The theoretical percentages are calculated as follows:

Carbon (C): (15 * 12.011) / 321.29 * 100% = 56.06%

Hydrogen (H): (29 * 1.008) / 321.29 * 100% = 9.09%

Bromine (Br): (1 * 79.904) / 321.29 * 100% = 24.87%

Oxygen (O): (2 * 15.999) / 321.29 * 100% = 9.96%

In a research context, a newly synthesized batch of this compound would be subjected to elemental analysis, and the resulting experimental data would be presented alongside these theoretical values to substantiate the compound's successful formation and purification.

Data Table: Elemental Composition of this compound

Below is an interactive table summarizing the theoretical elemental composition of this compound. In a typical research report, this table would also include a column for the experimentally found percentages for comparison.

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 56.06 |

| Hydrogen | H | 1.008 | 29 | 29.232 | 9.09 |

| Bromine | Br | 79.904 | 1 | 79.904 | 24.87 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.96 |

| Total | 321.299 | 100.00 |

Theoretical and Computational Studies of Dodecyl 2 Bromopropanoate Reactivity

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are powerful tools to investigate the dynamic nature of chemical reactions involving dodecyl 2-bromopropanoate (B1255678). These methods allow for the exploration of reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are characteristic of alkyl halides. youtube.com

Molecular dynamics (MD) simulations, for instance, can be employed to model the behavior of dodecyl 2-bromopropanoate in various solvent environments. By simulating the interactions between the substrate, a nucleophile or base, and solvent molecules over time, it is possible to map out the potential energy surface of the reaction. This can reveal the most probable reaction pathways and the geometries of transition states. For a secondary alkyl halide like this compound, both SN2 and E2 pathways are generally plausible, and computational simulations can help elucidate the factors that favor one pathway over the other, such as the nature of the attacking species and the polarity of the solvent.

Advanced simulation techniques, such as steered molecular dynamics or umbrella sampling, could be utilized to calculate the free energy profile along a reaction coordinate. This would provide quantitative data on the activation energy barriers for competing reaction pathways, offering a deeper understanding of the reaction kinetics.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of this compound and its reactions. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the LUMO is expected to be localized around the C-Br bond, indicating that this is the most likely site for nucleophilic attack.

Furthermore, quantum chemical calculations can be used to determine various energetic properties, such as bond dissociation energies, heats of formation, and the relative energies of reactants, intermediates, transition states, and products. This information is vital for constructing a detailed energy profile of a reaction, which in turn allows for the prediction of reaction rates and equilibrium constants.

Below is a hypothetical data table of selected calculated properties for this compound, based on typical values for similar compounds.

| Property | Calculated Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

| C-Br Bond Length | 1.95 Å |

| C=O Bond Length | 1.21 Å |

This data is representative and based on calculations for analogous molecules.

Computational Predictions of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers predictive power regarding the reactivity and selectivity of this compound in various chemical transformations. By modeling different reaction scenarios, it is possible to predict the major products and understand the factors that control the reaction's outcome.

For example, in a reaction with a species that can act as both a nucleophile and a base, such as the hydroxide (B78521) ion, computational models can predict whether substitution or elimination will be the dominant pathway. This is achieved by calculating the activation energies for the SN2 and E2 transition states. The pathway with the lower activation energy will be kinetically favored.

Computational models can also predict regioselectivity and stereoselectivity. For instance, in an E2 reaction, there may be more than one possible alkene product. By calculating the relative energies of the different transition states leading to these products, the major and minor products can be predicted. Similarly, for SN2 reactions, the stereochemical outcome (inversion of configuration) can be confirmed through modeling of the transition state geometry.

The following table presents hypothetical activation energies for competing SN2 and E2 reactions of this compound with a generic nucleophile/base, illustrating how computational predictions can be made.

| Reaction Pathway | Activation Energy (kcal/mol) |

| SN2 | 22.5 |

| E2 | 25.0 |

This data is hypothetical and for illustrative purposes. Based on these hypothetical values, the SN2 pathway would be predicted to be the major reaction pathway under the simulated conditions.

Environmental Fate and Ecotoxicological Considerations in Research

Biodegradation Potential of Related Dodecyl Esters

Microbial activity is the primary driver of the breakdown of dodecyl esters in both aquatic and terrestrial ecosystems. The general mechanism involves the enzymatic hydrolysis of the ester bond, which separates the molecule into dodecanol (B89629) (a long-chain alcohol) and the corresponding carboxylic acid. For Dodecyl 2-bromopropanoate (B1255678), this would yield dodecanol and 2-bromopropanoic acid.

Key Research Findings on Dodecyl Ester Biodegradation:

Role of Alkylsulfatases: Research on sodium dodecyl sulfate (B86663) (SDS) has shown that alkylsulfatase enzymes play a critical role in initiating the degradation process by cleaving the ester linkage.

Influence of Chemical Structure: The rate and extent of biodegradation are significantly influenced by the chemical structure of the ester. Studies on various ester compounds have indicated that factors such as the length of the alkyl chain and the presence of branching can affect their biodegradability. For instance, esters with a total carbon number between 12 and 18 are often readily biodegradable under anaerobic conditions.

Aerobic and Anaerobic Degradation: Dodecyl esters can be degraded under both aerobic and anaerobic conditions. Aerobic degradation is generally faster and more complete, leading to the formation of carbon dioxide and water. Anaerobic degradation, which occurs in environments with limited or no oxygen, such as sediments and some subsurface soils, proceeds at a slower rate and may result in the formation of intermediate metabolites.

Impact of Halogenation: The presence of a halogen, such as bromine, on the propanoate moiety of Dodecyl 2-bromopropanoate is expected to influence its biodegradability. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. The carbon-bromine bond can be difficult for microbial enzymes to break, potentially leading to slower degradation rates and the formation of persistent brominated intermediates.

Table 1: Factors Influencing the Biodegradation of Dodecyl Esters

| Factor | Influence on Biodegradation |

| Ester Linkage | Susceptible to enzymatic hydrolysis, initiating the degradation process. |

| Alkyl Chain Length | Esters with moderate chain lengths (e.g., C12) are often readily biodegradable. |

| Branching | Branching in the alkyl or acid moiety can hinder microbial degradation. |

| Oxygen Availability | Aerobic conditions generally favor faster and more complete biodegradation. |

| Halogenation | The presence of bromine is likely to decrease the rate and extent of biodegradation. |

Environmental Persistence and Mobility Studies in Aquatic and Soil Systems

The persistence and mobility of a chemical compound in the environment are key determinants of its potential for long-range transport and accumulation in various environmental compartments. For this compound, these properties are influenced by its long dodecyl chain and the presence of the bromine atom.

Persistence:

Mobility:

The mobility of this compound in aquatic and soil systems is largely governed by its hydrophobicity, which is conferred by the long dodecyl chain.

Aquatic Systems: In aquatic environments, compounds with high hydrophobicity tend to have low water solubility and a strong affinity for particulate matter and sediments. It is expected that this compound will partition from the water column to suspended solids and bottom sediments. This partitioning behavior can reduce its concentration in the dissolved phase but can lead to its accumulation in sedimentary environments.

Soil Systems: In soil, the mobility of organic compounds is primarily controlled by their sorption to soil organic matter. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. Due to its long alkyl chain, this compound is expected to have a high Kow value, indicating a strong tendency to sorb to soil organic carbon. This sorption would limit its mobility through the soil profile and reduce the likelihood of it leaching into groundwater. However, factors such as soil type, organic matter content, and pH can influence the extent of sorption.

Table 2: Predicted Environmental Behavior of this compound in Aquatic and Soil Systems

| Environmental Compartment | Predicted Behavior | Key Influencing Factors |

| Water Column | Low solubility, partitioning to suspended solids. | Hydrophobicity of the dodecyl chain. |

| Sediment | Accumulation in bottom sediments. | Strong sorption to organic matter. |

| Soil | Low mobility, strong sorption to soil organic matter. | High octanol-water partition coefficient (Kow). |

| Groundwater | Low potential for leaching. | Sorption to soil particles. |

Ecotoxicological Implications of Brominated Organic Compounds

The ecotoxicological effects of brominated organic compounds have been a subject of extensive research, primarily focusing on brominated flame retardants (BFRs). nih.govgdut.edu.cn These studies provide a basis for understanding the potential environmental risks associated with this compound.

Brominated organic compounds can exert a range of toxic effects on aquatic and terrestrial organisms. Their lipophilic nature facilitates their bioaccumulation in the fatty tissues of organisms, leading to biomagnification through the food web.

Potential Ecotoxicological Effects:

Aquatic Organisms: Brominated compounds have been shown to be toxic to various aquatic organisms, including algae, invertebrates, and fish. The specific toxic mechanisms can vary, but they often involve disruption of cellular processes and endocrine system interference.

Soil Organisms: The impact of brominated compounds on soil-dwelling organisms, such as earthworms and microorganisms, is also a concern. These compounds can affect microbial community structure and function, which are essential for soil health and nutrient cycling.

Endocrine Disruption: A significant concern with many brominated organic compounds is their potential to act as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of hormones, leading to adverse effects on reproduction, development, and growth in wildlife.

Neurotoxicity: Some brominated compounds have been shown to be neurotoxic, affecting the nervous system of exposed organisms.

While direct ecotoxicity data for this compound is lacking, its structural features—a long alkyl chain that can facilitate membrane interactions and a brominated functional group—suggest that it could pose a risk to environmental organisms.

Assessment of Environmental Distribution and Exposure Pathways

The environmental distribution of a chemical is a result of its release, transport, and partitioning between different environmental media. For this compound, its distribution would be influenced by its physical and chemical properties.

Environmental Distribution:

Given its predicted low water solubility and high sorption potential, this compound is likely to be found associated with particulate matter in the air, sediment in aquatic systems, and soil in terrestrial environments. Its potential for long-range atmospheric transport is likely to be limited due to its expected low volatility.

Exposure Pathways:

Organisms can be exposed to this compound through various pathways:

Aquatic Life: Aquatic organisms can be exposed through direct contact with contaminated water, ingestion of contaminated sediment, and consumption of organisms that have accumulated the compound.

Terrestrial Life: Soil organisms may be exposed through direct contact with contaminated soil. Higher organisms in the food chain can be exposed by consuming contaminated prey.

Humans: Potential human exposure pathways could include the ingestion of contaminated food (e.g., fish from contaminated waters) and drinking water, as well as inhalation of dust particles to which the compound has sorbed. nih.gov

The assessment of exposure is a critical component of risk assessment. Understanding the likely distribution and major exposure pathways is essential for evaluating the potential risks of this compound to both ecosystems and human health.

Table 3: Summary of Predicted Environmental Fate and Ecotoxicological Concerns for this compound

| Aspect | Predicted Behavior and Concerns |

| Biodegradation | Likely to be slower than non-brominated dodecyl esters due to the presence of bromine. |

| Persistence | Expected to be persistent in the environment, particularly the brominated moiety. |

| Mobility | Low mobility in soil and a tendency to partition to sediment in aquatic systems. |

| Bioaccumulation | High potential for bioaccumulation in organisms due to its lipophilicity. |

| Ecotoxicity | Potential for toxicity to aquatic and soil organisms, with possible endocrine-disrupting and neurotoxic effects. |

| Distribution | Likely to be associated with particulate matter, sediment, and soil. |

| Exposure Pathways | Ingestion of contaminated food and water, direct contact with contaminated media. |

Laboratory Safety Protocols and Research Guidelines for Dodecyl 2 Bromopropanoate

Safe Handling Procedures for Brominated Esters

Proper handling of brominated esters like Dodecyl 2-bromopropanoate (B1255678) is fundamental to preventing exposure and accidents. All operations should be conducted in a well-ventilated area. echemi.com Direct contact with the skin and eyes must be strictly avoided, as the compound may cause irritation.

Key handling procedures include:

Avoid Inhalation: Do not breathe mists, vapors, or sprays. fishersci.comthermofisher.com

Prevent Contact: Wear appropriate protective clothing to prevent skin exposure. echemi.com Wash hands and skin thoroughly after handling. sigmaaldrich.comtcichemicals.com

Use Appropriate Tools: Employ non-sparking tools to prevent ignition, as related compounds can be flammable. echemi.comfishersci.com

Control Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other sources of ignition. fishersci.comthermofisher.comtcichemicals.com Take precautionary measures against static discharge. echemi.comtcichemicals.com

Grounding: Ensure that containers and receiving equipment are properly grounded and bonded during transfer to prevent static electricity buildup. sigmaaldrich.comfishersci.com

Proper Storage and Segregation of Chemicals

The safe storage of Dodecyl 2-bromopropanoate is crucial for maintaining its stability and preventing hazardous reactions. Containers should be stored tightly closed in a dry, cool, and well-ventilated place. echemi.comfishersci.comsigmaaldrich.com

For proper storage and segregation, the following guidelines should be observed:

Storage Area: Store the chemical in a designated flammables area, as related brominated esters are classified as flammable liquids. fishersci.comthermofisher.com

Light Sensitivity: Protect containers from light. fishersci.comthermofisher.comsigmaaldrich.com

Incompatible Materials: this compound should be stored separately from incompatible materials to avoid dangerous chemical reactions. Do not store with acids, bases, oxidizing agents, or reducing agents. fishersci.comcsuohio.edu Chemicals should be sorted by hazard class, not alphabetically. csuohio.edu

Container Integrity: Regularly inspect storage containers for any signs of leakage or degradation. ouhsc.edu

Table 1: Storage Condition Summary

| Condition | Requirement |

| Location | Cool, dry, well-ventilated area echemi.comfishersci.comsigmaaldrich.com |

| Container | Tightly sealed original container echemi.comtcichemicals.com |

| Ignition Sources | Away from heat, sparks, and open flames fishersci.comthermofisher.com |

| Light | Protected from light fishersci.comsigmaaldrich.com |

| Segregation | Separate from incompatible materials (acids, bases, oxidizers) fishersci.comcsuohio.edu |

Waste Management and Disposal Protocols

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

Key disposal protocols include:

Regulatory Compliance: Chemical waste generators are required to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com

Approved Facilities: Dispose of contents and containers at an approved waste disposal plant. sigmaaldrich.com

Prevent Environmental Release: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system. fishersci.comsigmaaldrich.com

Spill Debris: Materials used to clean up spills, such as inert absorbent material, should be collected in suitable, closed containers and disposed of as hazardous waste. fishersci.comprinceton.edu

Emergency Response Planning for Chemical Incidents

A well-defined emergency response plan is critical for effectively managing chemical incidents such as spills, fires, or personnel exposure.

Spill Response:

Minor Spills: For small spills, immediately alert personnel in the area. princeton.edu Wearing appropriate personal protective equipment, contain the spill with an inert absorbent material like sand or silica (B1680970) gel. fishersci.com Collect the residue in a closed container for disposal. fishersci.comprinceton.edu Clean the affected area with soap and water. ouhsc.edu

Major Spills: For large spills, evacuate the area immediately. ouhsc.eduauburn.edu Notify emergency services and the principal investigator. ouhsc.eduprinceton.edu Control all sources of ignition. princeton.edu Only trained personnel equipped with the proper protective gear should manage the cleanup. auburn.edubromaid.net

First Aid Measures:

Eye Contact: Immediately flush the eyes cautiously with water for at least 15 minutes. sigmaaldrich.com If contact lenses are present, remove them if it is easy to do so and continue rinsing. sigmaaldrich.com Seek immediate medical attention from an ophthalmologist.

Skin Contact: Take off all contaminated clothing immediately. sigmaaldrich.com Rinse the affected skin area with water or shower. sigmaaldrich.com If irritation persists, seek medical attention.

Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing. sigmaaldrich.com Call a poison center or doctor immediately. sigmaaldrich.com

Ingestion: Rinse the mouth with water. Do not induce vomiting. sigmaaldrich.com Seek immediate medical attention. sigmaaldrich.com

Fire Response:

In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish the flames. sigmaaldrich.com Firefighters should wear self-contained breathing apparatus and full protective gear. fishersci.comicl-group-sustainability.com

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is a non-negotiable requirement to create a barrier between the researcher and the hazardous chemical. labmanager.com

Table 2: Required Personal Protective Equipment (PPE)

| Body Part | PPE Item | Standard/Specification |

| Eyes/Face | Chemical safety goggles or a face shield. fishersci.comtcichemicals.com | Must meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.com |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl/Viton). ucsf.eduampri.comnorthindustrial.net | Gloves should be inspected before use and changed immediately upon contact with the chemical. ucsf.edu |

| Body | Laboratory coat. labmanager.comucsf.edu | A fire-resistant lab coat is recommended when working with flammable materials. labmanager.com |

| Feet | Closed-toe shoes. labmanager.comucsf.edu | Shoes must cover the entire foot. ucsf.edu |

| Respiratory | Respirator (if ventilation is inadequate). ucsf.edunorthindustrial.net | Use requires training, medical evaluation, and fit testing. princeton.eduucsf.edu |

Fume Hood Utilization and Ventilation Requirements

Due to the potential for vapor generation, all work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. fishersci.comfisheramerican.com Fume hoods are a primary engineering control designed to capture and exhaust hazardous fumes and vapors. maastrichtuniversity.nl

Best Practices for Fume Hood Use:

Verify Function: Before starting work, ensure the fume hood is operational by checking the airflow indicator. harvard.edu

Proper Placement: All chemicals and equipment should be placed at least six inches behind the plane of the sash. harvard.edufiu.edu

Sash Position: Keep the sash at the lowest possible position that still allows for comfortable work, and never above the certified height indicated by the sticker. harvard.edu

Minimize Obstructions: Do not block the rear baffles or slots with equipment or containers, as this disrupts airflow. harvard.edufiu.edu Elevate large equipment on blocks to allow air to flow underneath. fiu.edu

Avoid Storage: The fume hood should not be used for the long-term storage of chemicals or equipment. fiu.edu

Minimize Air Turbulence: Avoid rapid movements and minimize foot traffic near the face of the hood, as this can disrupt the protective air curtain. harvard.edu

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing dodecyl 2-bromopropanoate in a laboratory setting?

- Answer : Synthesis optimization requires careful control of reaction variables such as temperature, molar ratios (e.g., dodecanol to 2-bromopropanoyl chloride), and catalyst selection. A fractional factorial experimental design can systematically evaluate these parameters . Purification typically involves column chromatography or distillation, with monitoring via thin-layer chromatography (TLC) to confirm esterification completion. Yield calculations should account for side reactions, such as hydrolysis of the bromopropanoyl chloride intermediate .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and alkyl chain integrity .

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (C₁₅H₂₉BrO₂, MW 329.3) .

- IR spectroscopy to detect characteristic ester C=O stretches (~1740 cm⁻¹) and bromoalkane C-Br bonds (~600 cm⁻¹).

Purity assessment via HPLC with UV detection (λ = 210–230 nm) is recommended to quantify residual reactants .

Q. What safety protocols are critical when handling this compound?

- Answer : Due to its bromoester functionality, handle in a fume hood with nitrile gloves and eye protection. Avoid contact with strong bases to prevent hydrolysis to toxic 2-bromopropanoic acid. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Document safety measures in alignment with institutional chemical hygiene plans .

Advanced Research Questions

Q. How do surfactant properties of this compound influence its interactions with biomembranes in biophysical studies?

- Answer : The compound’s amphiphilic structure allows integration into lipid bilayers. Use fluorescence anisotropy or isothermal titration calorimetry (ITC) to quantify partition coefficients and critical micelle concentration (CMC). Compare with sodium dodecyl sulfate (SDS) controls to assess bromine’s electronic effects on hydrophobic interactions . For example, bromine’s electronegativity may reduce micelle stability relative to SDS .

Q. What experimental strategies resolve discrepancies in kinetic data for this compound hydrolysis under varying pH conditions?

- Answer : Contradictions may arise from competing mechanisms (e.g., acid-catalyzed vs. nucleophilic hydrolysis). Employ:

- Pseudo-first-order kinetics with excess acid/base to isolate pH effects.

- Arrhenius plots to differentiate activation energies for each pathway.

- Computational modeling (e.g., DFT) to predict transition states and validate experimental rate constants .

Q. How can this compound be functionalized for use in polymer chemistry, and what analytical methods track these modifications?

- Answer : Radical-initiated copolymerization with acrylates or styrenes can incorporate the bromoester as a reactive site. Monitor reaction progress via:

- Gel permeation chromatography (GPC) for molecular weight distribution.

- X-ray photoelectron spectroscopy (XPS) to confirm bromine retention in the polymer backbone.

Post-polymerization, nucleophilic substitution (e.g., with NaN₃) introduces functional groups for further derivatization .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA to assess significance across replicates. Address outliers via Grubbs’ test and validate assumptions of normality (Shapiro-Wilk test) .

Q. How can researchers design environmentally relevant degradation studies for this compound?

- Answer : Simulate natural conditions using OECD Test Guidelines (e.g., OECD 301B for ready biodegradability). Combine LC-MS/MS to track degradation products (e.g., 2-bromopropanoic acid) and ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess environmental risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.